Cbz-L-Homocitrulline
Description
Cbz-L-Homocitrulline (Carbobenzyloxy-L-homocitrulline) is a synthetic amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure features a carbobenzyloxy (Cbz) protecting group attached to the α-amino group of L-homocitrulline, a non-proteinogenic amino acid. Key properties include:
- Molecular Formula: C₇H₁₅N₃O₃
- Molecular Weight: 189.22 g/mol .
- CAS Number: 1190-49-4 .
- Applications: Primarily serves as a building block in peptide synthesis, enabling selective deprotection during solid-phase peptide assembly. It also plays roles in studying post-translational modifications, particularly citrullination in autoimmune diseases .
Properties
Molecular Weight |
323.35 |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
Cbz-D-Homocitrulline
The D-isomer of Cbz-L-homocitrulline exhibits distinct stereochemical properties, influencing its biological activity and synthetic utility:
Functional Differences :
Cbz-L-homoPhenylalanine
This compound shares the Cbz-protected α-amino group but replaces the homocitrulline side chain with a homo-phenylalanine moiety:
Research Findings :
Cbz-γ-Aminobutyric Acid (GABA)
While both compounds are Cbz-protected, GABA lacks the homocitrulline urea moiety:
Contrast :
- Cbz-γ-Aminobutyric Acid is used in neurological research, whereas this compound is linked to immune response studies .
Comparison with Functionally Similar Compounds
Unprotected L-Homocitrulline
Removing the Cbz group alters reactivity and applications:
Other Cbz-Protected Amino Acids
Compounds like Cbz-Phe-OH (phenylalanine derivative) and Cbz-ε-Aminocaproic Acid share the Cbz group but differ in backbone structure:
Research Findings and Data Gaps
- Stereochemical Impact : D-isomers (e.g., Cbz-D-Homocitrulline) show reduced binding to peptidylarginine deiminases compared to L-forms, critical in rheumatoid arthritis research .
- Thermodynamic Stability : this compound’s urea group enhances hydrogen bonding in peptide helices, improving structural stability .
- Data Limitations : Direct comparative pharmacokinetic or toxicity studies between this compound and analogs are scarce, highlighting a research gap .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
